molecular formula C11H13NO3 B15331064 tert-Butyl 4-formylpicolinate

tert-Butyl 4-formylpicolinate

Cat. No.: B15331064
M. Wt: 207.23 g/mol
InChI Key: PFGQKXJQMLKDEB-UHFFFAOYSA-N
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Description

tert-Butyl 4-formylpicolinate is a picolinic acid derivative featuring a tert-butyl ester group at the carboxylate position and a formyl substituent at the 4-position of the pyridine ring. This compound is structurally significant in medicinal and organic chemistry due to its dual functional groups: the tert-butyl ester acts as a steric protecting group for the carboxylic acid, while the formyl group serves as an electrophilic site for further derivatization (e.g., condensation, nucleophilic additions). The tert-butyl group enhances solubility in organic solvents and stability under basic conditions, making it advantageous in multi-step syntheses .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

tert-butyl 4-formylpyridine-2-carboxylate

InChI

InChI=1S/C11H13NO3/c1-11(2,3)15-10(14)9-6-8(7-13)4-5-12-9/h4-7H,1-3H3

InChI Key

PFGQKXJQMLKDEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1)C=O

Origin of Product

United States

Scientific Research Applications

Chemistry: Tert-butyl 4-formylpicolinate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the production of various chemical products, including agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which tert-butyl 4-formylpicolinate exerts its effects depends on its specific application. In enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

tert-Butyl 4-formylpicolinate belongs to a class of picolinate esters with varying substituents. Key structural analogs include:

Compound Ester Group Substituent(s) on Pyridine Key Properties/Applications
This compound tert-butyl 4-formyl Electrophilic reactivity; used in Schiff base formation or cross-coupling
Ethyl 4-amino-5-fluoropicolinate () ethyl 4-amino, 5-fluoro Nucleophilic amine; fluorination enhances metabolic stability in drug candidates
Methyl 4-chloro-6-fluoropicolinate () methyl 4-chloro, 6-fluoro Halogen substituents enable Suzuki-Miyaura couplings; methyl ester offers faster hydrolysis

Key Observations :

  • Steric Effects : The tert-butyl group provides superior steric protection compared to methyl or ethyl esters, reducing unintended hydrolysis during reactions. This is critical in preserving the carboxylic acid functionality for late-stage deprotection .
  • Reactivity : The 4-formyl group distinguishes this compound from halogen- or amine-substituted analogs. It facilitates reactions such as condensations (e.g., with amines to form imines) or reductions (e.g., to hydroxymethyl derivatives), which are less feasible in halogenated analogs .
Stability and Reactivity
  • Acid/Base Stability : Unlike methyl or ethyl esters, tert-butyl esters resist hydrolysis under basic conditions but cleave readily under acidic conditions (e.g., trifluoroacetic acid, as shown in and ) .
  • Thermal Stability : tert-Butyl groups decompose at elevated temperatures, releasing isobutylene gas. This contrasts with methyl esters, which are thermally stable but less robust in acidic environments .

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